

"N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(2-Methyl-5-nitrophenyl)acetamide</i>
Cat. No.:	B181037

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An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-(2-Methyl-5-nitrophenyl)acetamide**, a valuable intermediate in organic synthesis. This document details its known physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and includes relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

N-(2-Methyl-5-nitrophenyl)acetamide, with the CAS number 2879-79-0, is a solid organic compound.^[1] Its fundamental properties are summarized in the tables below.

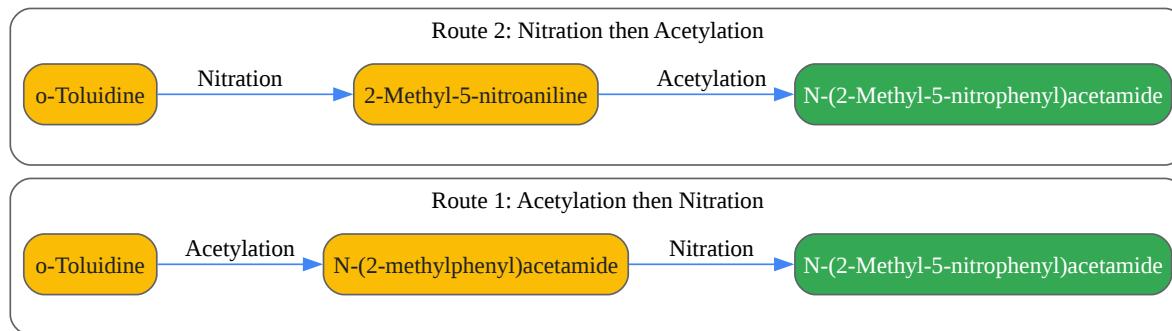
Identifier	Value
IUPAC Name	N-(2-Methyl-5-nitrophenyl)acetamide
CAS Number	2879-79-0
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃
Molecular Weight	194.19 g/mol

Physical Property	Value	Notes
Melting Point	150-151 °C	Solvent: ethanol[1]
Boiling Point	374.4 ± 30.0 °C	Predicted
Density	1.289 ± 0.06 g/cm ³	Predicted
pKa	14.21 ± 0.70	Predicted

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide

The synthesis of **N-(2-Methyl-5-nitrophenyl)acetamide** can be achieved through two primary routes, both involving common organic reactions. The logical workflow for these synthetic pathways is illustrated below.



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Caption: Synthetic pathways to **N-(2-Methyl-5-nitrophenyl)acetamide**.

Experimental Protocol: Synthesis via Nitration of N-(2-methylphenyl)acetamide (Route 1)

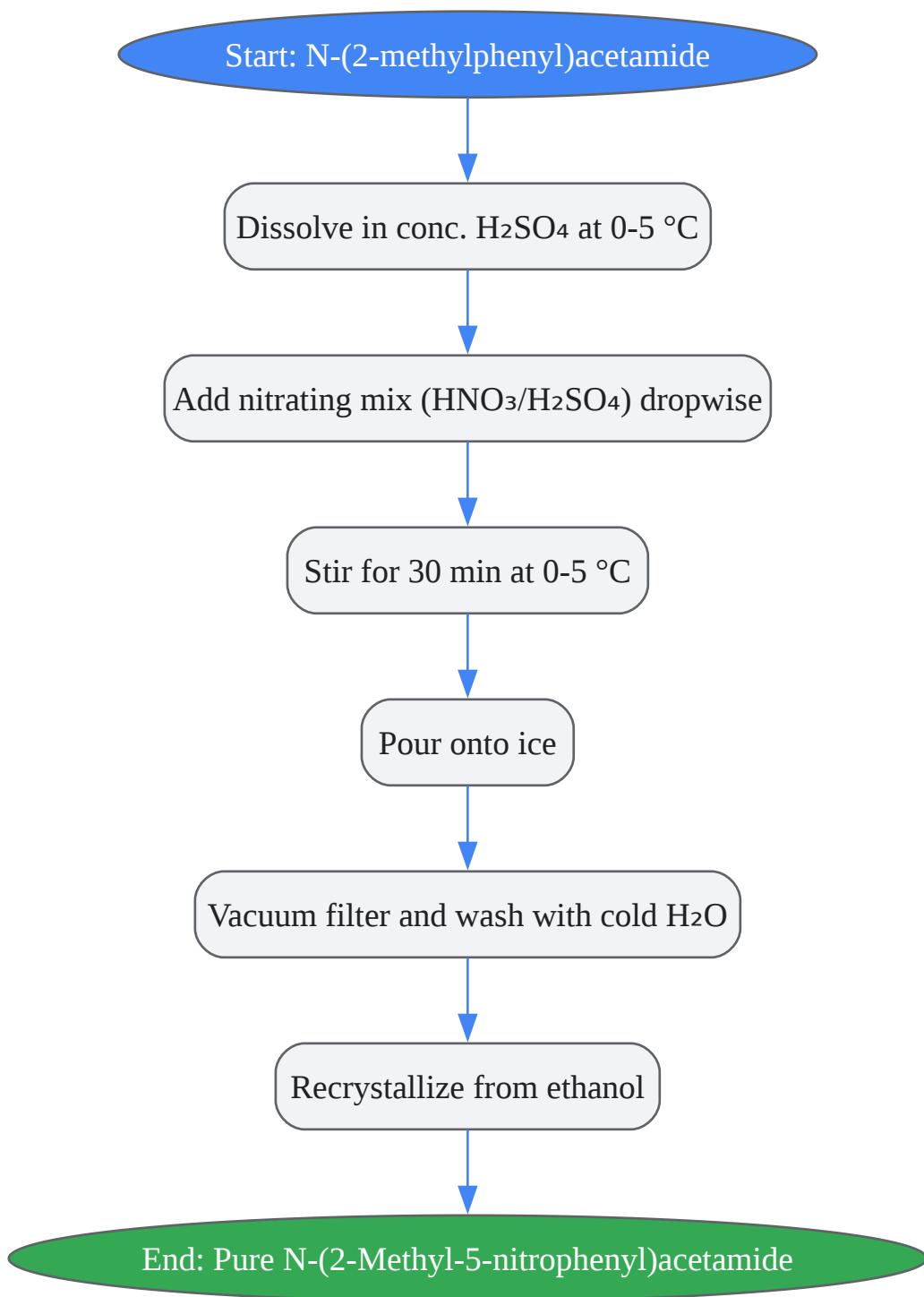
This protocol is adapted from standard nitration procedures for acetanilides.

Materials:

- N-(2-methylphenyl)acetamide
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Ethanol (for recrystallization)
- Deionized Water

Procedure:

- In a flask, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, while maintaining the low temperature and stirring continuously.
- After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.
- Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
- Purify the crude **N-(2-Methyl-5-nitrophenyl)acetamide** by recrystallization from a suitable solvent, such as ethanol.



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Caption: Workflow for the synthesis of **N-(2-Methyl-5-nitrophenyl)acetamide**.

Spectroscopic Data

While specific, high-resolution spectra for **N-(2-Methyl-5-nitrophenyl)acetamide** are not readily available in public databases, data for structurally similar compounds can provide an indication of the expected spectral features. For instance, the ^1H NMR spectrum of a related compound, N-(4-Methyl-2-nitrophenyl)acetamide, in CDCl_3 shows characteristic peaks for the aromatic protons, the methyl group protons, and the acetamide protons.

Solubility Profile

Quantitative solubility data for **N-(2-Methyl-5-nitrophenyl)acetamide** in common laboratory solvents is not widely published. The following experimental protocol outlines a standard method for determining solubility.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

Materials:

- **N-(2-Methyl-5-nitrophenyl)acetamide**
- Selected solvents (e.g., water, ethanol, acetone, dichloromethane)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Constant temperature bath
- Analytical balance
- Spectrophotometer or HPLC system

Procedure:

- Add an excess amount of **N-(2-Methyl-5-nitrophenyl)acetamide** to a known volume of the selected solvent in a sealed vial.
- Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant.
- Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Express the solubility in terms of g/100 mL or mol/L.

Safety and Handling

A formal safety data sheet (SDS) for **N-(2-Methyl-5-nitrophenyl)acetamide** is not readily available. However, based on the safety information for structurally related compounds such as 2-Methyl-5-nitrophenol and 2-Methyl-5-nitroaniline, the following precautions are recommended.^[2]

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[2]
- Storage: Store in a tightly closed container in a cool, dry place.
- Hazards: While specific toxicity data is unavailable, related nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.^[2]

Biological Activity

Currently, there is no widely published information regarding the specific biological activities or signaling pathways associated with **N-(2-Methyl-5-nitrophenyl)acetamide**. Its primary application appears to be as an intermediate in chemical synthesis.

This technical guide provides a summary of the currently available information on the physical and chemical properties of **N-(2-Methyl-5-nitrophenyl)acetamide**. Further experimental work is required to fully characterize this compound, particularly in the areas of solubility, spectroscopic analysis, and biological activity. Researchers are encouraged to use the provided protocols as a starting point for their own investigations.

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References

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